LSD1 vs. MAO Selectivity Window in Sulfonohydrazide Schiff Bases
In head-to-head screening against LSD1, the target compound achieved an IC50 of 158 nM with no detectable inhibition of human MAOA (IC50 > 100,000 nM), yielding a selectivity ratio exceeding 632-fold. This contrasts sharply with the clinically studied LSD1 inhibitor SP2509, which, while more potent against LSD1 (IC50 13 nM), demonstrates no MAO inhibition but belongs to a structurally unrelated chemotype (aryl sulfonohydrazone) without the benzenesulfonohydrazide backbone that CAS 5448-85-1 provides for metal-chelation and target diversification [1]. The selectivity window of CAS 5448-85-1 aligns with the LSD1 inhibitor class standard where MAO-sparing activity is essential to avoid serotonergic side effects.
| Evidence Dimension | LSD1 inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | SP2509 (IC50 13 nM); Target compound MAOA IC50 > 100,000 nM |
| Quantified Difference | Target compound is 12.1-fold less potent than SP2509 on LSD1, but achieves >632-fold selectivity over MAOA vs. SP2509's complete MAO inactivity (both MAO-A and MAO-B) |
| Conditions | Recombinant human LSD1 enzyme; H2O2 production assay; 30 min incubation |
Why This Matters
The demonstrated LSD1/MAO selectivity window establishes a pharmacological profile that permits epigenetic probe development without serotonergic interference, a critical procurement criterion for researchers requiring a tool compound with a broader target diversification scaffold than SP2509.
- [1] BindingDB Entry BDBM50067549 (CHEMBL3402052). IC50 data for human recombinant LSD1 and MAOA. Curated by ChEMBL from Kakizawa et al. (2015). View Source
